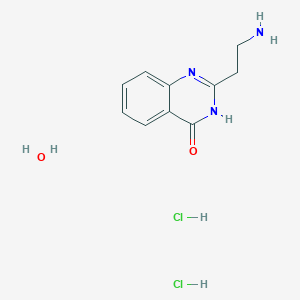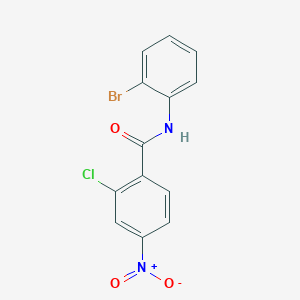![molecular formula C21H11Cl3N2O3 B6049809 2,4-dichloro-N-[2-chloro-4-(1,3-dioxoisoindol-2-yl)phenyl]benzamide](/img/structure/B6049809.png)
2,4-dichloro-N-[2-chloro-4-(1,3-dioxoisoindol-2-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-[2-chloro-4-(1,3-dioxoisoindol-2-yl)phenyl]benzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core with multiple chlorine substitutions and an isoindole moiety, making it a subject of interest in synthetic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[2-chloro-4-(1,3-dioxoisoindol-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Nitration and Reduction:
Substitution Reactions: Chlorination of the aromatic rings using reagents like thionyl chloride or phosphorus pentachloride.
Coupling Reactions: Formation of the amide bond through coupling reactions using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-dichloro-N-[2-chloro-4-(1,3-dioxoisoindol-2-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of nitro groups to amines using hydrogenation or metal hydrides.
Substitution: Electrophilic aromatic substitution reactions, especially chlorination and nitration.
Coupling Reactions: Suzuki-Miyaura coupling for forming carbon-carbon bonds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.
Coupling Reagents: Palladium catalysts, boronic acids.
Major Products
The major products formed from these reactions include various substituted benzamides, chlorinated aromatic compounds, and amine derivatives.
Applications De Recherche Scientifique
2,4-dichloro-N-[2-chloro-4-(1,3-dioxoisoindol-2-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-dichloro-N-[2-chloro-4-(1,3-dioxoisoindol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-dichloropyrimidine: Shares similar chlorinated aromatic structure but with a pyrimidine core.
2,4-dichlorotoluene: Another chlorinated aromatic compound with different functional groups.
2,4-dichlorophenylhydrazine: Contains similar chlorine substitutions but with a hydrazine group.
Uniqueness
2,4-dichloro-N-[2-chloro-4-(1,3-dioxoisoindol-2-yl)phenyl]benzamide is unique due to its combination of a benzamide core with an isoindole moiety, providing distinct chemical and biological properties not found in simpler chlorinated aromatics.
Propriétés
IUPAC Name |
2,4-dichloro-N-[2-chloro-4-(1,3-dioxoisoindol-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11Cl3N2O3/c22-11-5-7-15(16(23)9-11)19(27)25-18-8-6-12(10-17(18)24)26-20(28)13-3-1-2-4-14(13)21(26)29/h1-10H,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDFMMLRKAXDQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-(4-chlorophenyl)-1H-imidazol-1-yl]acetic acid hydrochloride](/img/structure/B6049739.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B6049749.png)
![1-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-(1H-1,2,4-triazol-5-yl)urea](/img/structure/B6049753.png)
![1-(4-methoxyphenyl)-5,7-dimethyl-2-(2-oxopropylidene)-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6049767.png)

![2-Ethyl-1-[[3-(2-phenylethyl)-2-propan-2-ylsulfonylimidazol-4-yl]methyl]piperidine](/img/structure/B6049780.png)
![N,N-dimethyl-1-{5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-3-pyrrolidinamine](/img/structure/B6049794.png)
![2-({[2-(4-Acetylpiperazin-1-yl)ethyl]amino}methylidene)-5-(3,4-dimethoxyphenyl)cyclohexane-1,3-dione](/img/structure/B6049801.png)
![N-methyl-N-[[3-(2-methylpropyl)-2-(oxolan-2-ylmethylsulfonyl)imidazol-4-yl]methyl]oxan-4-amine](/img/structure/B6049812.png)
![potassium (3-{ethyl[2-hydroxy-3-(4-methoxyphenoxy)propyl]amino}-2-hydroxypropyl)methylsulfamate](/img/structure/B6049819.png)
![7-[(3-Methoxyphenyl)methyl]-2-(2-methylpyrazole-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6049826.png)
![1-[(E)-4-(4-methylphenoxy)but-2-enyl]imidazole;hydrochloride](/img/structure/B6049831.png)
![N-benzyl-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B6049839.png)
